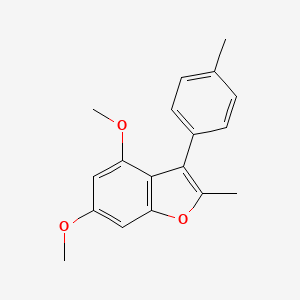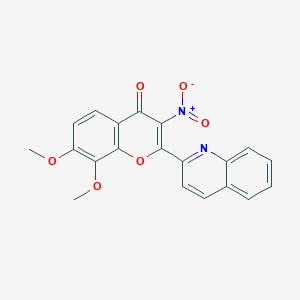
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The unique structure of this compound, which includes a carbazole core and diphenylphosphino groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents can be used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted carbazole derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions and hydrogenation.
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole primarily involves its ability to coordinate with transition metals. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The carbazole core provides structural stability and enhances the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bis(diphenylphosphino)biphenyl
- 1,2-Bis(diphenylphosphino)ethane
- 1,1’-Bis(diphenylphosphino)ferrocene
Uniqueness
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well. The combination of the carbazole core and diphenylphosphino groups provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C42H31NP2 |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
(7-diphenylphosphanyl-9-phenylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-6-16-32(17-7-1)43-41-30-37(44(33-18-8-2-9-19-33)34-20-10-3-11-21-34)26-28-39(41)40-29-27-38(31-42(40)43)45(35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
Clé InChI |
BKGIAFPNFXDLNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


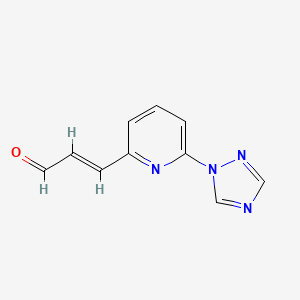
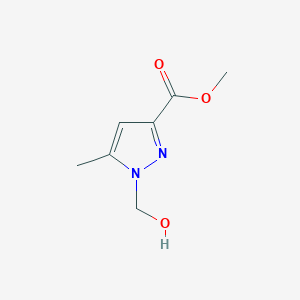
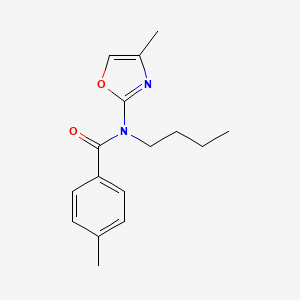
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
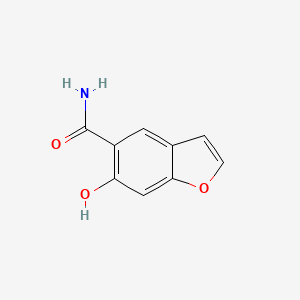

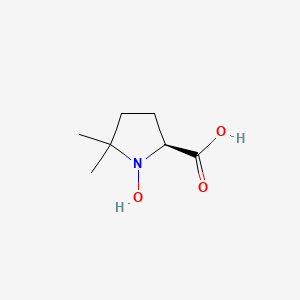
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)


